dimethyl 2-(2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate
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Description
Dimethyl 2-(2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate is a useful research compound. Its molecular formula is C20H21NO4S3 and its molecular weight is 435.6g/mol. The purity is usually 95%.
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Scientific Research Applications
Therapeutic Applications
Tetrahydroisoquinolines (THIQs), which share a structural motif that might be considered analogous in complexity to the queried compound, have shown a wide range of therapeutic activities. These compounds have been studied for their anticancer, antimalarial, CNS, cardiovascular, and metabolic disorder treatments. Notably, the US FDA approval of trabectedin, a THIQ derivative, for soft tissue sarcomas highlights the potential of THIQ derivatives in cancer drug discovery (Singh & Shah, 2017).
Material Science and Conductivity
Research into dithioles and their derivatives, including polyheterotetraheterafulvalenes and metal 1,2-diheterolenes, has contributed to the development of organic and metalloorganic crystalline conductors and superconductors. These studies underscore the role of dithioles as starting materials for synthesizing conductive and superconductive materials, pointing towards applications in electronics and materials science (Papavassiliou, 1990).
Environmental Applications
Dimethyl ether (DME), though structurally simpler, shares a dimethylated characteristic with the queried compound. DME is explored as an alternative fuel with low emissions for compression ignition engines. Its properties, such as low NOx, HC, CO, and PM emissions, alongside superior atomization and vaporization characteristics, offer insights into the environmental applications of dimethylated compounds (Park & Lee, 2014).
Properties
IUPAC Name |
dimethyl 2-(2,2,6,7-tetramethyl-3-sulfanylidene-1H-quinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S3/c1-9-7-11-12(8-10(9)2)21-20(3,4)16(26)13(11)19-27-14(17(22)24-5)15(28-19)18(23)25-6/h7-8,21H,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEMIBUGLHUXLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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